molecular formula C14H14FNO3 B2948170 tert-butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate CAS No. 1260651-68-0

tert-butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate

Cat. No.: B2948170
CAS No.: 1260651-68-0
M. Wt: 263.268
InChI Key: MJEIVKJKTYOYGW-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a fluorine atom at the 6-position, and a formyl group at the 3-position of the indole ring, making it a unique and valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole coreThe formyl group can be added using formylation reactions, such as the Vilsmeier-Haack reaction .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate is used as a building block in the synthesis of more complex indole derivatives. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: Indole derivatives, including this compound, have shown potential in various biological applications. They are investigated for their anticancer, antiviral, and antimicrobial properties. This compound can serve as a lead compound for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and proteins. The formyl group can act as a reactive site for covalent binding, while the fluorine atom can enhance binding affinity and selectivity. The indole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate is unique due to the presence of both the fluorine atom and the formyl group. This combination of functional groups allows for specific chemical modifications and interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 6-fluoro-3-formylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEIVKJKTYOYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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